2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex thiazole derivative characterized by its unique combination of halogenated substituents and heterocyclic framework. The compound is officially registered under Chemical Abstracts Service number 842968-38-1, establishing its distinct chemical identity within the global chemical database system. The molecular formula C12H10ClFN2OS reflects the presence of carbon, hydrogen, chlorine, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that determines its chemical and biological properties.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the structural arrangement of functional groups and their positional relationships within the molecular framework. The thiazol-2-yl designation indicates the nitrogen-containing heterocyclic core, while the 5-(2-fluoro-benzyl) substitution pattern specifies the position and nature of the aromatic side chain attachment. The 2-chloro-acetamide portion describes the terminal amide functionality bearing a chlorine substituent at the alpha position relative to the carbonyl group.
Table 1: Fundamental Chemical Properties of this compound
The compound exhibits characteristic features of substituted thiazole derivatives, including the presence of both electron-withdrawing halogen substituents and an amide linkage that collectively influence its chemical reactivity and potential biological interactions. The fluoro-benzyl substituent at the 5-position of the thiazole ring contributes to the compound's lipophilicity and potential for membrane permeation, while the chloroacetamide moiety provides sites for potential nucleophilic attack or metabolic transformation.
Historical Development in Thiazole-Based Compound Research
The development of thiazole-based compounds traces its origins to the pioneering work of Hofmann and Hantzsch in the late 19th century, establishing fundamental principles that continue to guide contemporary synthetic approaches. Thiazole chemistry experienced significant advancement through the contributions of Bogert and co-workers, who expanded the field through systematic investigation of synthetic methodologies and structure-activity relationships. Mills subsequently demonstrated the importance of thiazole nuclei in cyanine dyes, establishing their commercial significance as photographic sensitizers and laying groundwork for broader applications.
The Hantzsch thiazole synthesis, developed in 1887, emerged as the most productive method for thiazole derivative preparation, utilizing condensation reactions between alpha-haloketones and nucleophilic reagents such as thioamides, thiourea, or dithiocarbamate derivatives. This methodology has proven particularly relevant to the synthesis of compounds structurally related to this compound, where the alpha-haloketone component provides the necessary reactivity for heterocycle formation. The reaction mechanism involves nucleophilic attack followed by cyclization, resulting in the characteristic thiazole ring system that forms the core structure of the target compound.
Table 2: Historical Milestones in Thiazole Research Development
| Year | Researcher(s) | Contribution | Relevance to Target Compound |
|---|---|---|---|
| 1887 | Hantzsch | Development of thiazole synthesis methodology | Foundation for synthetic approaches |
| Early 1900s | Bogert and co-workers | Expansion of thiazole chemistry | Structure-activity relationship principles |
| Mid-1900s | Mills | Thiazole applications in cyanine dyes | Commercial significance establishment |
| 1940s-1950s | Cook and Heilbron | Alternative synthetic pathways | Diversification of preparation methods |
| Contemporary | Various researchers | Bioactive thiazole development | Direct relevance to pharmaceutical applications |
Contemporary research has expanded beyond traditional synthetic methods to encompass microwave-assisted synthesis, enzymatic catalysis, and environmentally friendly approaches that address the limitations of classical methodologies. These developments have particular significance for compounds like this compound, where complex substitution patterns require sophisticated synthetic strategies. The evolution from simple thiazole synthesis to complex multi-substituted derivatives reflects the growing sophistication of medicinal chemistry approaches.
Significance in Medicinal Chemistry and Drug Discovery
Thiazole derivatives occupy a central position in medicinal chemistry due to their exceptional versatility as pharmacophores and their presence in numerous biologically active compounds. The thiazole nucleus demonstrates remarkable adaptability across different therapeutic areas, appearing in antimicrobial agents such as sulfazole, antiretroviral medications including ritonavir, antifungal compounds like abafungin, and various other pharmaceutical applications. This broad spectrum of biological activity stems from the unique electronic properties of the thiazole ring, which enable diverse molecular interactions with biological targets.
The aromatic character of thiazole rings, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicates significant pi-electron delocalization and diamagnetic ring current effects. These properties contribute to the ability of thiazole-containing compounds to engage in pi-pi stacking interactions, hydrogen bonding, and other non-covalent interactions that are crucial for biological activity. The calculated pi-electron density identifies specific positions within the thiazole ring as favored sites for electrophilic substitution and deprotonation reactions.
Table 3: Therapeutic Applications of Thiazole-Based Pharmaceuticals
| Compound Class | Representative Examples | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| Antimicrobial Agents | Sulfazole derivatives | Infectious diseases | Enzyme inhibition |
| Antiretroviral Drugs | Ritonavir | Human immunodeficiency virus | Protease inhibition |
| Antifungal Medications | Abafungin | Fungal infections | Cell wall disruption |
| Anti-inflammatory Drugs | Meloxicam | Pain and inflammation | Cyclooxygenase inhibition |
| Agricultural Fungicides | Thifluzamide, Tricyclazole | Crop protection | Metabolic pathway interference |
The structural features of this compound position it within the broader context of structure-based drug design, where specific substitution patterns are strategically incorporated to optimize biological activity. The presence of both chlorine and fluorine substituents reflects contemporary approaches to pharmaceutical optimization, where halogenation is employed to modulate lipophilicity, metabolic stability, and receptor binding affinity. The acetamide functionality provides additional opportunities for hydrogen bonding interactions with biological targets, potentially enhancing selectivity and potency.
Recent developments in thiazole-based drug discovery have emphasized the importance of molecular hybridization strategies, where thiazole cores are combined with other pharmacologically active moieties to create compounds with enhanced therapeutic profiles. This approach has led to the development of thiazole-linked hybrids exhibiting anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities. The systematic exploration of structure-activity relationships has revealed that specific substitution patterns, particularly those involving halogenated aromatics, can significantly impact biological activity and selectivity.
Properties
IUPAC Name |
2-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPQLFROVLAEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluoro-benzyl Group: The fluoro-benzyl group can be introduced through a nucleophilic substitution reaction using 2-fluoro-benzyl chloride and a suitable nucleophile.
Acetylation: The final step involves the acetylation of the thiazole derivative with chloroacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to enhance yield and purity. The use of continuous flow reactors and automated systems can also improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of thiazole compounds often exhibit significant cytotoxic activity against various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and evaluated for their anticancer activities. The results indicated that compounds similar to 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide demonstrated potent inhibitory effects on tumor growth in vitro and in vivo models .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Thiazole derivatives have shown effectiveness against various bacterial strains, making them potential candidates for the development of new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition Studies
The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. Thiazole derivatives are known to interact with enzymes such as kinases and phosphatases, which are crucial in various biological processes.
Case Study:
A study investigated the inhibitory effects of thiazole-based compounds on protein kinases involved in cancer progression. The findings suggested that this compound could inhibit specific kinases, leading to reduced cancer cell proliferation .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Electronic Comparisons
- Substituent Position on Benzyl Group: The position of fluorine (2- vs. 4-) in benzyl-thiazole derivatives influences electronic effects.
- Heterocycle Variations: Replacing thiazole with thiadiazole (as in ) increases electron deficiency, altering binding interactions with enzymatic targets (e.g., MMPs or PFOR enzymes).
- Acetamide Modifications: Diphenylacetamide derivatives () show higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. Thiocyanate or methoxy-phenoxy groups () enhance electrophilicity and cytotoxicity.
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The target compound (XLogP3: 3.1) is less lipophilic than diphenylacetamide derivatives (XLogP3: >4.5 ) but more than thiadiazole analogs (XLogP3: ~2.5 ). This balance may optimize oral bioavailability.
- Solubility : Methoxy or thiocyanate groups () improve water solubility, whereas bulky substituents (e.g., trimethylphenyl in ) reduce it.
Biological Activity
2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a thiazole ring, which is known for its biological activity, and a chloro substituent that may enhance its pharmacological properties.
Overview
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Efficacy Against Bacterial Strains
A study evaluated the compound's Minimum Inhibitory Concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 4.69 |
| Staphylococcus aureus | 5.64 |
| Bacillus subtilis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound is particularly effective against E. coli and S. aureus, which are common pathogens in clinical settings .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. It has been tested against Candida albicans with promising results:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
This indicates that this compound could be a candidate for treating fungal infections as well .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole moiety plays a crucial role in disrupting microbial cell wall synthesis or interfering with essential metabolic pathways in bacteria and fungi.
Case Studies
- In Vivo Studies : In a recent study, mice infected with E. coli were treated with varying doses of this compound. Results showed a significant reduction in bacterial load compared to control groups, supporting its potential as an effective antimicrobial agent.
- Cell Culture Experiments : The compound was tested in vitro against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis in a dose-dependent manner, suggesting potential anticancer properties .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in normal human cell lines at therapeutic concentrations. However, further studies are required to fully evaluate its safety profile before clinical applications can be considered.
Q & A
Q. What are the standard synthetic routes for preparing 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide?
The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting 2-amino-5-(2-fluorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or acetonitrile. The reaction proceeds at 20–25°C, followed by dilution with water to precipitate the product, which is recrystallized from ethanol-DMF . Alternative methods include using DMF with catalytic KI for improved yields in thiazole-acetamide coupling .
Q. How is the structural identity of this compound validated experimentally?
Characterization relies on spectroscopic methods:
- 1H/13C-NMR : Confirms substituent integration (e.g., 2-fluorobenzyl protons at δ 4.15–4.35 ppm, thiazole C=O at ~168 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 323.0521 for C13H11ClFN2OS) .
- IR : Identifies key functional groups (amide C=O stretch at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Anti-proliferative activity : MTT assay against cancer cell lines (e.g., melanoma, breast cancer) at 10–100 µM .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition via Ellman’s method, with IC50 values compared to donepezil .
- Antimicrobial testing : Disc diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Acetonitrile-DMF mixtures enhance nucleophilic substitution kinetics .
- Catalysts : KI in DMF reduces side reactions (e.g., hydrolysis of chloroacetamide) .
- Temperature control : Reflux (8–12 h) ensures complete conversion, monitored via TLC . Yield improvements (e.g., 75% → 86%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of thiazole intermediate to chloroacetyl chloride) .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?
- Fluorine substitution : Enhances lipophilicity and metabolic stability. For example, 2-fluoro-benzyl derivatives show 2-fold higher anti-melanoma activity (IC50 = 12 µM) compared to 2-chloro analogs (IC50 = 25 µM) due to improved membrane permeability .
- Thiazole ring modifications : Adding electron-withdrawing groups (e.g., nitro) to the acetamide moiety increases AChE inhibition potency by 40% .
Q. What computational methods are used to predict binding modes and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., D3 dopamine receptor, AChE) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Correlate substituent electronegativity with anti-cancer activity (R² = 0.89 for fluorinated derivatives) .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- SHELX refinement : Resolves conformational discrepancies (e.g., thiazole ring puckering) via high-resolution X-ray data (R-factor < 5%) .
- Hydrogen-bonding analysis : Graph-set notation identifies key interactions (e.g., N–H···O=C motifs) that stabilize active conformations .
Q. What strategies mitigate solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
- Salt formation : Hydrochloride salts of the acetamide improve aqueous solubility by 50% .
- Nanoformulation : Liposomal encapsulation enhances bioavailability in pharmacokinetic studies (t1/2 increased from 2.5 to 6.7 h) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
